N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetamide group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions.
Acetamide Formation: The acetamide group is introduced by reacting the pyrimidine derivative with an appropriate acylating agent.
Methoxyphenyl Attachment: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Similar structure but lacks the methoxy group.
N-(4-Methylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but has only one methyl group on the pyrimidine ring.
N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-chlorophenyl)acetamide: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide is unique due to the specific combination of substituents on the pyrimidine ring and the methoxyphenyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
105916-98-1 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-10-9-11(2)17-15(16-10)18(12(3)19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3 |
InChI Key |
RBNVAJGZSQSPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2OC)C(=O)C)C |
Origin of Product |
United States |
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